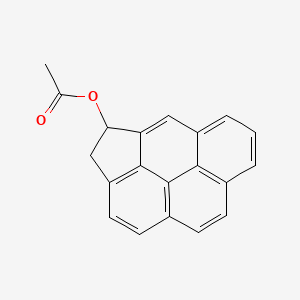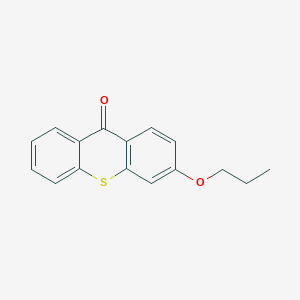
3-Propoxy-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are heterocyclic compounds known for their diverse applications in various fields, including photochemistry, medicinal chemistry, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Thioxanthone+Propyl Bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Propoxy-9H-thioxanthen-9-one has several scientific research applications:
Photoinitiators: It is used as a photoinitiator in polymerization reactions, particularly in two-photon polymerization for 3D printing and nanolithography.
Medicinal Chemistry: The compound exhibits potential antitumor activity by modulating autophagy and apoptosis in cancer cells.
Material Science: It is employed in the development of advanced materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 3-Propoxy-9H-thioxanthen-9-one involves its interaction with cellular components. In medicinal applications, it modulates autophagy and apoptosis pathways, leading to the inhibition of cancer cell growth . The compound may also interact with DNA and proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl-9H-thioxanthen-9-one: Similar in structure but with an isopropyl group instead of a propoxy group.
1-Chloro-4-propoxy-9H-thioxanthen-9-one: Contains a chlorine atom in addition to the propoxy group.
Uniqueness
3-Propoxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other thioxanthone derivatives.
Eigenschaften
CAS-Nummer |
106221-18-5 |
|---|---|
Molekularformel |
C16H14O2S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
3-propoxythioxanthen-9-one |
InChI |
InChI=1S/C16H14O2S/c1-2-9-18-11-7-8-13-15(10-11)19-14-6-4-3-5-12(14)16(13)17/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
PBDYMHDUOHHISW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


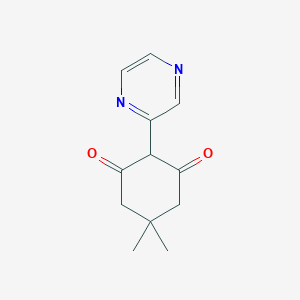
silane](/img/structure/B14328963.png)
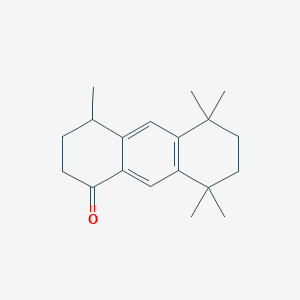
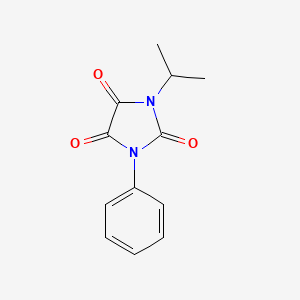

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
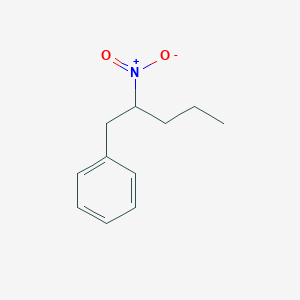
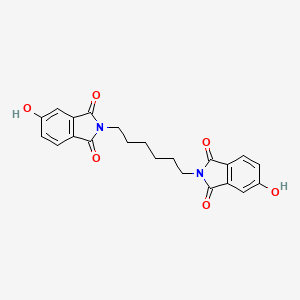
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
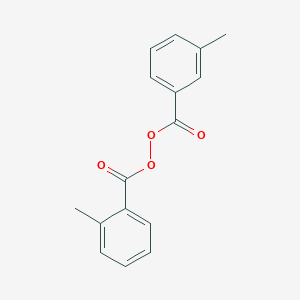
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
